Thymol iodide

概要

説明

チモールヨードは、その防腐作用で知られる化学化合物です。これは、タイムオイルに含まれる天然モノテルペンフェノールであるチモールの誘導体です。 チモールヨードは主に乾燥粉末の防腐剤として使用され、皮膚病、創傷、および潰瘍の治療においてヨードホルムの代替品として使用されてきました .

2. 製法

合成経路と反応条件: チモールヨードは、チモールをヨウ素化することによって合成されますこのプロセスには通常、チモールの選択的ヨウ素化を確実に行うために、制御された条件下でヨウ素と酸化剤を使用する必要があります .

工業生産方法: 工業的には、チモールヨードは、酸化剤の存在下でチモールとヨウ素を反応させることによって製造されます。反応は、反応物と生成物の溶解を促進するために、クロロホルムやエタノールなどの溶媒中で行われます。 反応混合物はその後、純粋なチモールヨードを単離するために精製されます .

準備方法

Synthetic Routes and Reaction Conditions: Thymol iodide is synthesized by iodinating thymolThe process typically requires the use of iodine and an oxidizing agent under controlled conditions to ensure the selective iodination of thymol .

Industrial Production Methods: In industrial settings, this compound is produced by reacting thymol with iodine in the presence of an oxidizing agent. The reaction is carried out in a solvent such as chloroform or ethanol to facilitate the dissolution of reactants and products. The reaction mixture is then purified to isolate this compound in its pure form .

化学反応の分析

反応の種類: チモールヨードは、以下を含むさまざまな化学反応を起こします。

酸化: チモールヨードは、ヨウ素化キノンを形成するために酸化される可能性があります。

還元: チモールを再生するために還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物:

酸化: ヨウ素化キノン。

還元: チモール。

4. 科学研究における用途

チモールヨードは、科学研究で幅広い用途があります。

化学: 有機合成における試薬として、および化学製剤における防腐剤として使用されます。

生物学: 抗菌活性を伴う研究で使用され、生物学的アッセイにおける成分として使用されます。

医学: 創傷ケア、歯科治療、およびさまざまな医薬品製剤における防腐剤として使用されます。

科学的研究の応用

Antimicrobial Properties

1. Surface Disinfectants and Antiseptics

Thymol iodide has been investigated for its effectiveness as a surface disinfectant and contact-killing agent. A study on a polymeric iodophor formulation (AV-PVP-Thymol-I2) demonstrated its antimicrobial activity against various pathogenic microorganisms, making it a promising candidate for preventing surgical site infections and other healthcare-associated infections . The formulation was characterized using techniques such as SEM/EDS, UV-vis, Raman spectroscopy, FTIR, and XRD, confirming its potential as an effective antimicrobial agent .

2. Wound Healing

This compound's broad-spectrum antimicrobial properties suggest its utility in wound healing applications. Experts have indicated that when iodinated, thymol could enhance absorbent capacities beneficial for treating conditions like leg ulcers and decubiti . Its similarity to other antiseptics like povidone-iodine makes it a viable alternative for disinfection in surgical settings .

Cancer Treatment

1. Apoptotic Effects on Cancer Cells

Research has shown that thymol exhibits cytotoxic effects against certain cancer cell lines. In vitro studies indicated that thymol induces apoptosis in breast cancer cells (MDA-MB-231) through a caspase-3 dependent pathway. This process involved increasing reactive oxygen species (ROS) levels, leading to mitochondrial membrane potential loss and subsequent DNA damage . The findings highlight thymol's potential as an adjunct in cancer therapy, particularly for targeting malignant cells while sparing normal cells.

Compounded Pharmaceutical Applications

1. Use in Dentistry and Dermatology

This compound has found applications in dentistry and dermatology, primarily as a compounded drug product. A systematic review identified its use for conditions such as onychomycosis (fungal nail infection) and pseudomonas infections of the nails . The lack of commercially available products with appropriate dosages has led practitioners to compound this compound specifically for their patients' needs.

2. Survey Insights from Medical Professionals

A survey conducted among medical professionals revealed that 75% of respondents had used this compound in their practice. The primary reasons for compounding this product included the absence of suitable commercial formulations and patient-specific requirements . This reflects the compound's relevance in clinical settings where tailored treatments are necessary.

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

| Application Area | Details |

|---|---|

| Antimicrobial Agent | Effective against various pathogens; used in AV-PVP-Thymol-I2 formulation for disinfection. |

| Wound Healing | Potential use for treating leg ulcers and surgical site infections due to antimicrobial properties. |

| Cancer Treatment | Induces apoptosis in breast cancer cells; potential as an adjunct therapy. |

| Compounded Products | Used in dentistry and dermatology; compounded for specific patient needs due to lack of commercial options. |

作用機序

チモールヨードは、主にその防腐作用によって効果を発揮します。チモールヨード中のヨウ素は、微生物の細胞壁を破壊し、重要な細胞プロセスを妨害し、微生物の死をもたらします。 この化合物は、タンパク質合成の阻害や細胞膜の完全性の破壊など、さまざまな分子経路を標的にします .

類似の化合物:

チモール: 防腐作用を持つ天然モノテルペンフェノール。

ヨードホルム: 防腐剤として使用されるハロゲン化化合物。

カルバクロール: チモールの異性体で、同様の抗菌作用を持つ

チモールヨードの独自性: チモールヨードは、チモールとヨウ素の組み合わせにより、その防腐作用が強化されているため、独特です。チモールとは異なり、チモールヨードは、ヨウ素の存在により、より幅広い抗菌活性を持っています。 ヨードホルムと比較して、チモールヨードは刺激性が少なく、より快適な香りがするため、医療および工業用途で好ましい選択肢となっています .

類似化合物との比較

Thymol: A natural monoterpenoid phenol with antiseptic properties.

Iodoform: A halogenated compound used as an antiseptic.

Carvacrol: An isomer of thymol with similar antimicrobial properties

Uniqueness of Thymol Iodide: this compound is unique due to its combination of thymol and iodine, which enhances its antiseptic properties. Unlike thymol, this compound has a broader spectrum of antimicrobial activity due to the presence of iodine. Compared to iodoform, this compound is less irritating and has a more pleasant odor, making it a preferred choice in medical and industrial applications .

生物活性

Thymol iodide is a compound derived from thymol, a natural monoterpenoid phenol, through the iodination process. This compound has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound possesses unique chemical properties that contribute to its biological activity. The presence of iodine enhances the antimicrobial properties of thymol, making it effective against various pathogens. The mechanism of action is believed to involve disruption of microbial membranes and interference with metabolic processes.

Antimicrobial Activity

1. Efficacy Against Pathogens

this compound has been studied for its antimicrobial properties against a range of microorganisms, including bacteria and fungi. A study conducted by Edis et al. demonstrated that a polymeric formulation containing this compound exhibited significant antibacterial activity against reference strains such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of microbial growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Candida albicans | 0.75 mg/mL |

2. Case Studies

In clinical settings, this compound has been utilized for treating infections such as onychomycosis (fungal nail infections) and pseudomonas infections. A survey among medical professionals revealed that 75% used compounded this compound for these conditions due to the lack of commercially available products in appropriate formulations .

Anticancer Activity

Recent studies have also highlighted the potential anticancer properties of this compound. Research focused on its effects on various cancer cell lines, including breast cancer cells (MDA-MB-231), showed that this compound induced apoptosis through the activation of caspase pathways and increased levels of reactive oxygen species (ROS) .

3. Key Findings

- Apoptotic Effects : this compound treatment led to significant cell death in cancer cell lines while sparing normal cells.

- Mechanisms : The compound appears to interact with DNA and disrupt mitochondrial function, leading to cell cycle arrest.

Cytotoxicity Studies

Cytotoxicity assessments have been performed to evaluate the safety profile of this compound. In vitro studies indicated that while higher concentrations resulted in decreased cell viability, lower concentrations promoted cell growth, suggesting a dual effect depending on dosage.

| Treatment Duration | IC50 (μg/mL) | Effect on Cell Viability |

|---|---|---|

| 24 hours | 122.5 | Decreased |

| 48 hours | 75.5 | Decreased |

特性

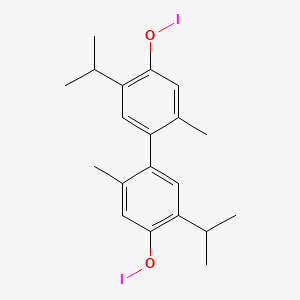

IUPAC Name |

[4-(4-iodooxy-2-methyl-5-propan-2-ylphenyl)-5-methyl-2-propan-2-ylphenyl] hypoiodite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24I2O2/c1-11(2)15-9-17(13(5)7-19(15)23-21)18-10-16(12(3)4)20(24-22)8-14(18)6/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOKWSLXDAIZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2=CC(=C(C=C2C)OI)C(C)C)C(C)C)OI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046081 | |

| Record name | Thymol iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-brown or reddish-yellow solid; [HSDB] | |

| Record name | Thymol iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

READILY SOL IN CHLOROFORM, ETHER, COLLODION, FIXED & VOLATILE OILS; SLIGHTLY SOL IN ALCOHOL; INSOL IN ALKALINE SOLN, WATER, GLYCEROL | |

| Record name | THYMOL IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

REDDISH-BROWN OR REDDISH-YELLOW BULKY POWDER, RED-BROWN CRYSTALS | |

CAS No. |

552-22-7 | |

| Record name | I,I′-[2,2′-Dimethyl-5,5′-bis(1-methylethyl)[1,1′-biphenyl]-4,4′-diyl] dihypoiodite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymol iodide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THYMOL IODIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hypoiodous acid, I,I'-[2,2'-dimethyl-5,5'-bis(1-methylethyl)[1,1'-biphenyl]-4,4'-diyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thymol iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-diisopropyl-2,2'-dimethylbiphenyl-4,4'-diyl dihypoiodite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYMOL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A51HJM3XSU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THYMOL IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。